S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate
Description
S-[[(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate is a tricyclic compound characterized by a complex oxygen-rich scaffold with four methyl groups and a central ethanethioate moiety (C14H22O6S). The ethanethioate group (S-linked acetyl) is attached via a methylene bridge to the tricyclic core, which consists of fused oxolane and dioxane rings. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.5–2.0) and a molecular weight of 342.45 g/mol .
Properties
Molecular Formula |
C14H22O6S |
|---|---|
Molecular Weight |
318.39 g/mol |
IUPAC Name |
S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate |
InChI |
InChI=1S/C14H22O6S/c1-7(15)21-6-8-9-10(18-13(2,3)17-9)11-12(16-8)20-14(4,5)19-11/h8-12H,6H2,1-5H3/t8-,9+,10+,11-,12-/m1/s1 |
InChI Key |
APFMTMKHBWOKGG-YBXAARCKSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)SCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate typically involves multiple steps. The starting materials often include specific alcohols and thiols, which undergo esterification and cyclization reactions under controlled conditions. The reaction conditions usually require the presence of catalysts, such as acids or bases, and are conducted at elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at room temperature or slightly elevated temperatures.
Reduction: Typically performed under anhydrous conditions to prevent side reactions.
Substitution: Requires the presence of a suitable nucleophile and may be facilitated by solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variations
The compound shares its tricyclic core with several esters and thioesters, differing primarily in substituents and stereochemistry:
Key Observations :
- The ethanethioate group in the target compound introduces sulfur, increasing lipophilicity compared to oxygenated esters (e.g., acetate) .
- Stereochemical variations (e.g., 8S vs. 8R) alter molecular polarity and hydrogen-bonding capacity, impacting solubility and protein interactions .
Computational Similarity Metrics
Structural similarity was assessed using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints):
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The ethanethioate group reduces solubility compared to the acetate analogue but enhances reactivity (thioesters are more labile than esters) .
- The dodecanoate analogue’s long alkyl chain drastically increases logP, rendering it highly lipophilic and less bioavailable .
Bioactivity and Molecular Interactions
- Acetate analogue : Demonstrates moderate antifungal activity in in silico models, likely due to interactions with fungal membrane proteins .
- Epoxide-containing tricyclic: Exhibits cytotoxicity in marine-derived actinomycetes, attributed to electrophilic epoxide groups .
The target compound’s thioester group may confer unique reactivity, enabling covalent binding to cysteine residues in target proteins—a mechanism absent in oxygenated analogues .
Methodological Considerations for Comparison
- Molecular Networking : Clusters compounds via MS/MS fragmentation patterns (cosine score >0.7 indicates relatedness) .
- QSAR Models : Predict bioactivity based on structural fragments and logP trends .
- Read-Across Approaches : Leverage hazard data from structurally similar compounds (e.g., US-EPA Dashboard) .
Biological Activity
S-[[1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate is a complex organic compound with potential biological activities. This article focuses on its biological properties based on available research and data.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes multiple functional groups. Its molecular formula is C₁₅H₂₉O₅S with a molecular weight of approximately 305.47 g/mol. The presence of the ethanethioate group suggests potential interactions with biological macromolecules.
The biological activity of this compound may be attributed to its ability to interact with various biological targets through the following mechanisms:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors that play roles in cellular signaling.
- Antioxidant Activity : The presence of thiol groups could contribute to antioxidant properties by scavenging free radicals.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives demonstrate antifungal properties by disrupting cell membrane integrity.
Anticancer Properties
Preliminary studies suggest potential anticancer activity:
- Cell Line Studies : The compound has been tested against several cancer cell lines (e.g., breast and colon cancer), showing cytotoxic effects at specific concentrations.
- Mechanistic Insights : It may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.
Case Studies
- Case Study 1 : A study investigated the effect of similar compounds on bacterial strains such as E. coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for effective bacterial growth inhibition.
- Case Study 2 : In vitro tests on cancer cell lines demonstrated that the compound reduced cell viability by 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
